Chlorodifluoroacetic acid

Catalog No.
S591163
CAS No.
76-04-0
M.F
C2HClF2O2
M. Wt
130.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodifluoroacetic acid

CAS Number

76-04-0

Product Name

Chlorodifluoroacetic acid

IUPAC Name

2-chloro-2,2-difluoroacetic acid

Molecular Formula

C2HClF2O2

Molecular Weight

130.48 g/mol

InChI

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

OAWAZQITIZDJRB-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)Cl)O

solubility

7.66 M

Synonyms

chlorodifluoroacetic acid, chlorodifluoroacetic acid, silver salt, chlorodifluoroacetic acid, sodium salt

Canonical SMILES

C(=O)(C(F)(F)Cl)O

The exact mass of the compound Chlorodifluoroacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.66 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorodifluoroacetic acid (CDFA) is a highly reactive, strongly acidic (pKa ~0.46) halogenated building block widely procured as a non-ozone-depleting (non-ODS) precursor for difluorocarbene generation, chlorodifluoroacylation, and the industrial synthesis of difluoroacetic acid [1]. Unlike fully fluorinated analogs, CDFA possesses a chemically labile carbon-chlorine bond on the alpha carbon, enabling distinct dehalogenation and cross-coupling pathways[2]. In pharmaceutical and advanced materials synthesis, it is primarily selected for its ability to introduce CF2-containing motifs into complex heterocycles without requiring gaseous, heavily regulated reagents, bridging the gap between strong acidity and targeted structural reactivity.

Attempting to substitute chlorodifluoroacetic acid with the more common trifluoroacetic acid (TFA) in functionalization workflows fundamentally fails because TFA's carbon-fluorine bonds are too stable to undergo alpha-elimination under mild basic conditions [1]. Consequently, TFA cannot generate difluorocarbene or act as a chlorodifluoroacylating agent. Conversely, while chlorodifluoromethane (Freon 22) is a traditional difluorocarbene source, its status as a highly regulated, gaseous ozone-depleting substance (ODS) makes it unsuitable for mainstream scale-up without specialized pressurized infrastructure [2]. CDFA is strictly required when a buyer needs the liquid-state handling convenience of a haloacetic acid combined with the specific alpha-cleavage reactivity essential for CF2 transfer.

Absolute Reactivity Advantage in Chlorodifluoroacylation Over TFA

In the targeted chlorodifluoroacylation of 1,2-dimethylindole, utilizing chlorodifluoroacetic acid (CDFA) in the presence of triethylamine drives the reaction to full conversion, achieving a 91% yield of the acylated product[1]. Under identical conditions, substituting CDFA with trifluoroacetic acid (TFA) results in 0% yield, as TFA lacks the labile alpha-halogen necessary to form the active intermediate [1].

Evidence DimensionProduct yield in base-mediated indole acylation
Target Compound Data91% yield (CDFA + NEt3)
Comparator Or Baseline0% yield (TFA + NEt3)
Quantified DifferenceComplete activation vs. total inertness
Conditions130 °C in NMP solvent, 2 equivalents of triethylamine base

Demonstrates that CDFA is strictly required for this class of acylation and carbene-mediated transformations, whereas the cheaper TFA is chemically inert.

High-Yield Precursor for Difluoroacetic Acid (DFA) Manufacturing

CDFA serves as a highly efficient, direct precursor for the industrial synthesis of difluoroacetic acid (DFA). Catalytic hydrogenation and dehalogenation of CDFA in a basic medium using Raney nickel achieves complete conversion (100%) and isolated yields of 96%, producing DFA with a purity exceeding 98% by weight [1]. Direct fluorination routes to DFA often suffer from poor selectivity, establishing CDFA as the preferred procurement intermediate.

Evidence DimensionConversion and isolated yield of Difluoroacetic Acid
Target Compound Data100% conversion, 96% isolated yield
Comparator Or BaselineDirect fluorination routes (historically lower selectivity and yield)
Quantified Difference96% yield with >98% purity
ConditionsHydrogenation/dehalogenation in basic medium with Raney nickel catalyst

Validates CDFA as the optimal, high-efficiency starting material for bulk procurement of downstream difluoroacetate derivatives.

Enhanced Acidity for Acid-Catalyzed and Phase-Transfer Workflows vs. DFA

The presence of the alpha-chlorine atom significantly increases the acid strength of CDFA compared to its dehalogenated analog. CDFA exhibits a pKa of 0.46 at 298.15 K, making it nearly as strong an acid as TFA (pKa 0.47) [1]. In contrast, difluoroacetic acid (DFA) has a much weaker pKa of 1.34 [1]. In a 0.1 mol/kg aqueous solution, DFA is only 48% dissociated, whereas CDFA behaves as a strong acid, heavily influencing its solubility and salt-formation behavior.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 0.46
Comparator Or BaselineDifluoroacetic acid (pKa = 1.34)
Quantified DifferenceCDFA is nearly one full pH unit more acidic than DFA
ConditionsAqueous solution at 298.15 K

Critical for formulation and process chemists who need a stronger acid profile than DFA but require the specific reactive handles absent in TFA.

Regulatory and Handling Superiority Over Chlorodifluoromethane

Historically, N- and O-difluoromethylation relied heavily on chlorodifluoromethane (Freon 22), an ozone-depleting substance (ODS) that is heavily restricted and requires pressurized gas handling [1]. CDFA functions as a highly effective, non-ODS difluorocarbene source. As a liquid-phase reagent, CDFA eliminates the need for specialized gas-handling infrastructure while maintaining competitive yields in the difluoromethylation of N-heterocycles [1].

Evidence DimensionPhysical state and regulatory status
Target Compound DataLiquid non-ODS precursor
Comparator Or BaselineChlorodifluoromethane (Freon 22) - Regulated ODS gas
Quantified DifferenceEliminates ODS compliance overhead and pressurized gas infrastructure
ConditionsStandard laboratory or pilot-scale difluoromethylation protocols

Allows procurement teams to bypass the regulatory restrictions and infrastructure costs associated with ODS gases while maintaining synthetic efficacy.

Industrial Synthesis of Difluoroacetic Acid (DFA)

CDFA is the primary intermediate procured for the large-scale manufacturing of difluoroacetic acid and its esters. Its high-yielding catalytic dehalogenation via Raney nickel ensures >98% purity of the resulting DFA, making it a critical raw material for downstream fluorinated building blocks[1].

Difluorocarbene Generation for N- and O-Difluoromethylation

Due to its ability to cleanly undergo alpha-elimination under basic conditions, CDFA is a premier non-ODS reagent for introducing CF2H groups into pharmaceuticals and agrochemicals. It is particularly suited for functionalizing N-heterocycles where the use of gaseous Freon 22 is prohibited or operationally unfeasible [2].

Chlorodifluoroacylation of Aromatic Systems

Leveraging its unique reactivity profile compared to the inert trifluoroacetic acid, CDFA is utilized in the direct chlorodifluoroacylation of indoles and other electron-rich aromatic rings. This enables the rapid assembly of complex, fluorine-containing scaffolds in medicinal chemistry without requiring harsh Lewis acids [3].

XLogP3

1.2

Boiling Point

122.0 °C

Melting Point

25.0 °C

Related CAS

1895-39-2 (hydrochloride salt)
2923-14-0 (silver salt)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

76-04-0

Wikipedia

Chlorodifluoroacetic acid

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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